molecular formula C8H8FNO2 B13984237 2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid

2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid

Cat. No.: B13984237
M. Wt: 169.15 g/mol
InChI Key: VIISBHVPJWLXOF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and stability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes or receptors. This can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both a fluorine atom and a methyl group can result in distinct chemical and physical properties compared to other fluorinated pyridines .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(3-fluoro-5-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-2-6(9)7(10-4-5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)

InChI Key

VIISBHVPJWLXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CC(=O)O)F

Origin of Product

United States

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